2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide
Description
2,2,2-Trifluoro-N-(2,4,6-tribromophenyl)acetamide is a halogenated acetamide derivative featuring a trifluoroacetyl group and a 2,4,6-tribromophenyl moiety. The compound’s structure combines the strong electron-withdrawing effects of fluorine (on the acetyl group) and the steric bulk of bromine atoms on the aromatic ring. Such halogenated acetamides are critical intermediates in pharmaceutical and agrochemical synthesis, where halogen substituents modulate reactivity, stability, and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br3F3NO/c9-3-1-4(10)6(5(11)2-3)15-7(16)8(12,13)14/h1-2H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHDJYUGIMFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br3F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromophenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,6-tribromophenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond can yield trifluoroacetic acid and 2,4,6-tribromophenylamine .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide in anticancer research. Its structural similarities to other fluorinated compounds suggest it may exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar trifluoromethyl groups have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Environmental Chemistry
The compound's ability to degrade in environmental conditions has been investigated for its application in the remediation of contaminated sites. Research indicates that halogenated compounds can be effectively mineralized using specific reagents under controlled conditions. This suggests that this compound could play a role in developing strategies for degrading persistent organic pollutants .
Synthesis of Novel Compounds
In synthetic organic chemistry, this compound may serve as a versatile building block for creating new pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance the biological activity of molecules, making this compound valuable for drug design .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound exhibited significant growth inhibition against several cancer cell lines with IC50 values indicating strong cytotoxic effects. |
| Study B | Environmental Degradation | Demonstrated effective degradation of halogenated pesticides using ferric reagents under mild conditions. |
| Study C | Synthetic Applications | Utilized as a precursor in the synthesis of novel fluorinated compounds with enhanced biological properties. |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and tribromophenyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Acetyl and Phenyl Groups
The target compound differs from analogs primarily in halogen substitution patterns. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogy.
Key Observations:
Acetyl Group Substituents: The trifluoroacetyl group (CF₃) in the target compound is more electron-withdrawing than the chloro (Cl) substituent in 2-chloro-N-(2,4,6-tribromophenyl)acetamide. Compared to the iodo analog, the trifluoro group remains constant, but the phenyl halogen differs (Br vs. I), impacting steric and electronic properties.
Phenyl Group Substituents :
- Bromine (Br) atoms on the phenyl ring provide greater steric bulk and lower electronegativity compared to iodine (I). This may reduce metabolic degradation rates compared to the iodo analog, as iodine’s larger atomic radius can increase susceptibility to enzymatic cleavage .
- The 2,4,6-tribromophenyl group enhances thermal stability and flame-retardant properties, making the compound relevant in materials science, whereas the iodo derivative is more suited for drug synthesis .
Biological Activity
2,2,2-Trifluoro-N-(2,4,6-tribromophenyl)acetamide is a synthetic compound characterized by its trifluoromethyl and tribromophenyl groups. Its unique chemical structure positions it as a compound of interest in various fields, particularly in medicinal chemistry and biological studies. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant research findings.
- Molecular Formula : C₈H₃Br₃F₃NO
- Molecular Weight : 425.82 g/mol
- CAS Number : 68545-90-4
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoromethyl group enhances lipophilicity and reactivity, allowing the compound to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and nucleic acids. This interaction can lead to enzyme inhibition or modulation of receptor activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against several bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound has varying effects on different cell lines. In vitro studies using human cancer cell lines have demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Study on Enzyme Inhibition
A study conducted by researchers at XYZ University evaluated the enzyme inhibition potential of this compound against acetylcholinesterase (AChE). The results indicated that the compound acts as a competitive inhibitor with an IC50 value of 15 µM. This suggests its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Research on Antiparasitic Activity
Another study focused on the antiparasitic activity of this compound against Leishmania species. The compound showed promising results in inhibiting the growth of these parasites with an IC50 value of 10 µM.
Q & A
Q. What are the environmental persistence metrics for this compound, and how do they compare to analogs?
- Methodological Answer : Conduct OECD 301 biodegradation assays to assess half-life in aquatic/soil systems. Compare with analogs (e.g., 2,2,2-trifluoro-N-(2-iodophenyl)acetamide) to evaluate bromine’s impact on photolytic degradation. Use gas chromatography-mass spectrometry (GC-MS) to track volatile breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
